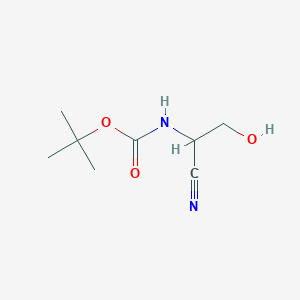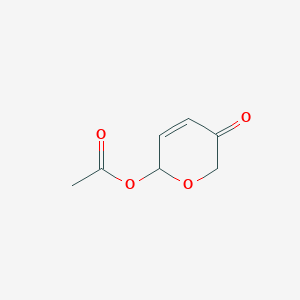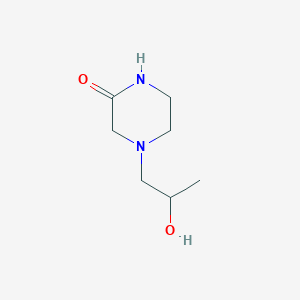
4-(2-Hydroxypropyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Hydroxypropyl)piperazin-2-one (HPP) is a cyclic organic compound that is widely used in scientific research. It has a unique structure that makes it an important starting material for the synthesis of various compounds. HPP is a versatile molecule that can be used in different fields of chemistry, including pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
4-(2-Hydroxypropyl)piperazin-2-one acts as a nucleophile in chemical reactions due to the presence of the amine and hydroxyl groups in its structure. It can form covalent bonds with electrophiles such as carbonyl groups and halogens. 4-(2-Hydroxypropyl)piperazin-2-one can also act as a ligand for metal ions, forming coordination complexes. The mechanism of action of 4-(2-Hydroxypropyl)piperazin-2-one in biological systems is not well understood.
Effets Biochimiques Et Physiologiques
4-(2-Hydroxypropyl)piperazin-2-one has been shown to have antifungal and antibacterial properties. It has also been shown to inhibit the growth of cancer cells in vitro. 4-(2-Hydroxypropyl)piperazin-2-one has low toxicity in animal studies, indicating its potential as a drug candidate. However, further research is needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-Hydroxypropyl)piperazin-2-one is a versatile molecule that can be used in various chemical reactions. It is readily available and relatively inexpensive. However, 4-(2-Hydroxypropyl)piperazin-2-one is hygroscopic and can absorb moisture from the air, affecting its purity and stability. It is also sensitive to heat and light, which can cause decomposition.
Orientations Futures
Future research on 4-(2-Hydroxypropyl)piperazin-2-one could focus on its potential as a drug candidate for the treatment of fungal and bacterial infections, as well as cancer. 4-(2-Hydroxypropyl)piperazin-2-one could also be used in the synthesis of new materials with unique properties. Further studies on the mechanism of action of 4-(2-Hydroxypropyl)piperazin-2-one in biological systems could lead to the development of new drugs with novel modes of action.
Méthodes De Synthèse
4-(2-Hydroxypropyl)piperazin-2-one can be synthesized through the reaction of 2-methylpiperazine with propylene oxide. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The resulting product is a white crystalline solid that is soluble in water and organic solvents. The purity of 4-(2-Hydroxypropyl)piperazin-2-one can be improved through recrystallization or chromatography.
Applications De Recherche Scientifique
4-(2-Hydroxypropyl)piperazin-2-one is used as a starting material for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials science. It is also used as a building block for the synthesis of peptides and peptidomimetics. 4-(2-Hydroxypropyl)piperazin-2-one is an important intermediate in the synthesis of drugs such as antipsychotics, antidepressants, and antivirals. It is also used in the synthesis of pesticides and herbicides. In materials science, 4-(2-Hydroxypropyl)piperazin-2-one is used in the synthesis of polymers and resins.
Propriétés
Numéro CAS |
137066-46-7 |
|---|---|
Nom du produit |
4-(2-Hydroxypropyl)piperazin-2-one |
Formule moléculaire |
C7H14N2O2 |
Poids moléculaire |
158.2 g/mol |
Nom IUPAC |
4-(2-hydroxypropyl)piperazin-2-one |
InChI |
InChI=1S/C7H14N2O2/c1-6(10)4-9-3-2-8-7(11)5-9/h6,10H,2-5H2,1H3,(H,8,11) |
Clé InChI |
RNUOXYTZOTXYFD-UHFFFAOYSA-N |
SMILES |
CC(CN1CCNC(=O)C1)O |
SMILES canonique |
CC(CN1CCNC(=O)C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



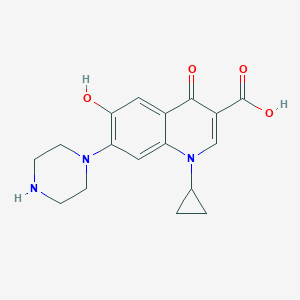
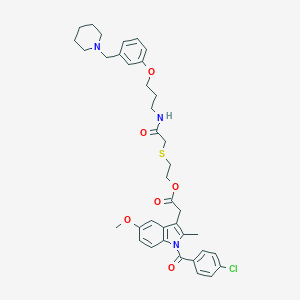
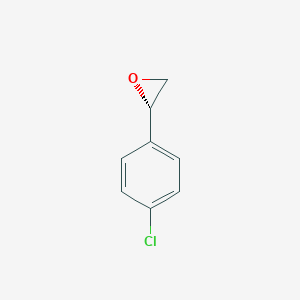
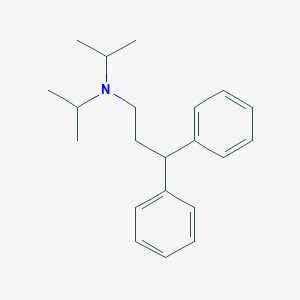
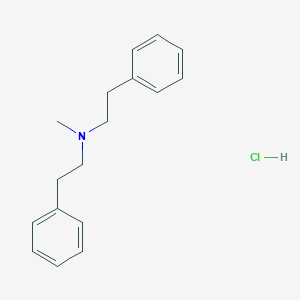
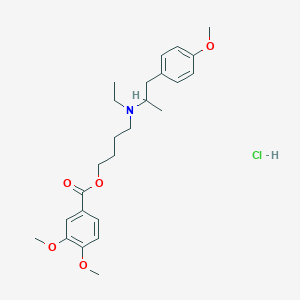
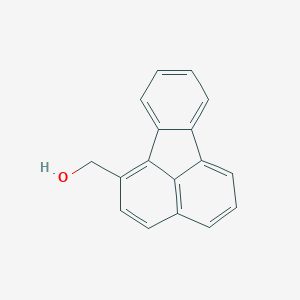
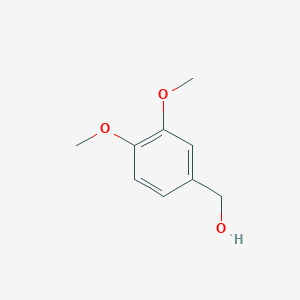
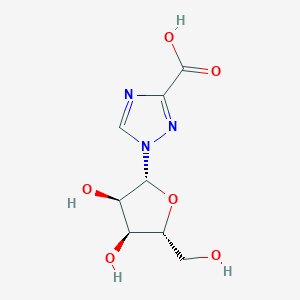
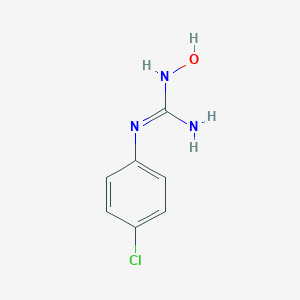
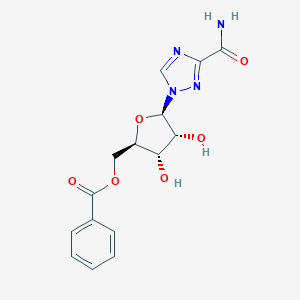
![6-[(Propan-2-yl)oxy]oxan-3-one](/img/structure/B135873.png)
